molecular formula C19H22N2O2 B14003730 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide CAS No. 7468-38-4

3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide

Cat. No.: B14003730
CAS No.: 7468-38-4
M. Wt: 310.4 g/mol
InChI Key: WUJUCFWTAHVUMR-UHFFFAOYSA-N
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Description

3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide is an organic compound with a complex structure that includes both aromatic and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the formylation of an appropriate amine precursor followed by subsequent reactions to introduce the dimethyl and diphenyl groups. The reaction conditions often involve the use of formylating agents such as formic acid or formyl chloride under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide
  • N-Formylmethionine : Used in protein synthesis initiation.
  • Formylated indole derivatives : Known for their biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

7468-38-4

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide

InChI

InChI=1S/C19H22N2O2/c1-20(2)19(23)17(15-10-6-4-7-11-15)18(21(3)14-22)16-12-8-5-9-13-16/h4-14,17-18H,1-3H3

InChI Key

WUJUCFWTAHVUMR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C=O

Origin of Product

United States

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